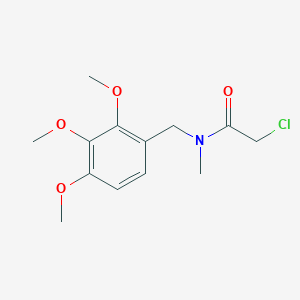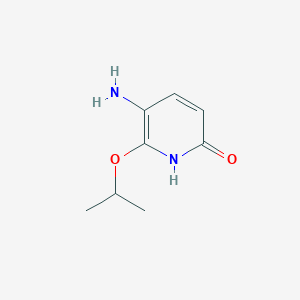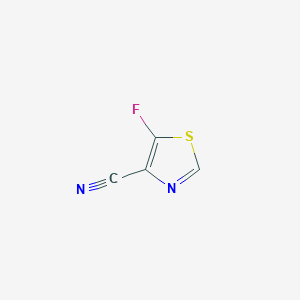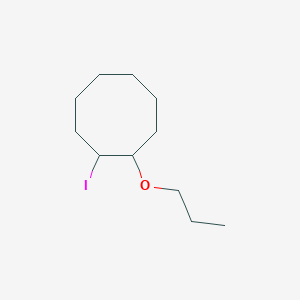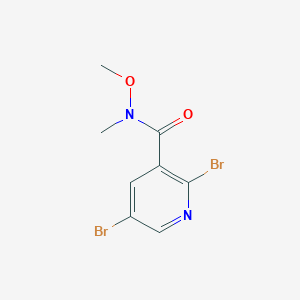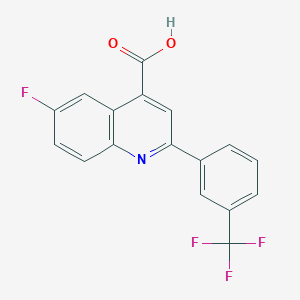
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Métodos De Preparación
The synthesis of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form various derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor . Molecular docking studies have shown that it can interact with the ATPase domain of topoisomerase II, a crucial enzyme in DNA replication .
Comparación Con Compuestos Similares
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. Similar compounds include:
Fluoroquinolones: These are widely used antibacterial agents with a similar quinoline core but different substitution patterns.
Mefloquine: An antimalarial drug with a quinoline structure but different functional groups.
Brequinar: An antineoplastic agent with a quinoline core and different substituents.
These compounds share the quinoline core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propiedades
Número CAS |
897561-78-3 |
|---|---|
Fórmula molecular |
C17H9F4NO2 |
Peso molecular |
335.25 g/mol |
Nombre IUPAC |
6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24) |
Clave InChI |
SISVFTSCVOHXCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


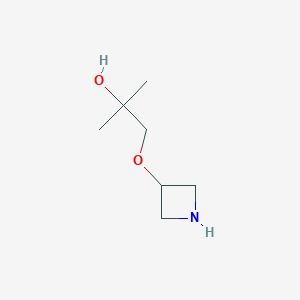
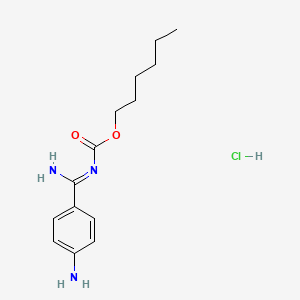
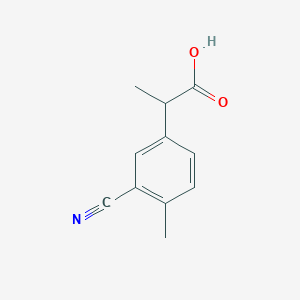
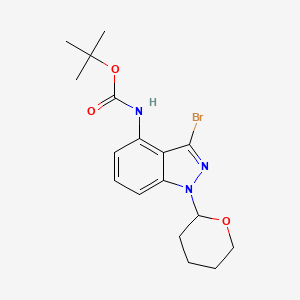
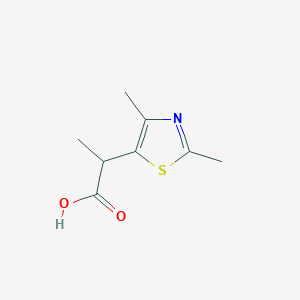
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
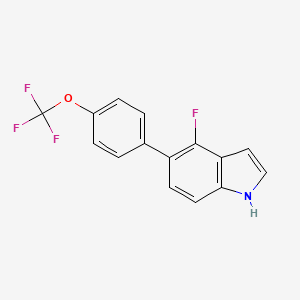
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
